3-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-8-nitro-2H-chromen-2-one
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Overview
Description
3-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-8-nitro-2H-chromen-2-one is a complex organic compound that features a unique combination of a chromenone core, a thiazole ring, and a benzo[d][1,3]dioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-8-nitro-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Coupling with Benzo[d][1,3]dioxole: The thiazole intermediate is then coupled with a benzo[d][1,3]dioxole derivative using a palladium-catalyzed cross-coupling reaction.
Chromenone Core Formation: The final step involves the formation of the chromenone core through a cyclization reaction, often facilitated by acidic or basic catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the chromenone and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted chromenone and thiazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, 3-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-8-nitro-2H-chromen-2-one has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Its unique structure allows it to interact with various biological targets, making it a promising candidate for the treatment of diseases such as cancer and bacterial infections.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its conjugated system and electron-donating/withdrawing groups.
Mechanism of Action
The mechanism of action of 3-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-8-nitro-2H-chromen-2-one involves its interaction with specific molecular targets. For example, in its role as an anticancer agent, it may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells. The nitro group can undergo bioreduction to form reactive intermediates that damage cellular components, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
3-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2H-chromen-2-one: Lacks the nitro group, which may result in different biological activity.
8-nitro-2H-chromen-2-one: Lacks the thiazole and benzo[d][1,3]dioxole moieties, leading to different chemical properties and applications.
2-(benzo[d][1,3]dioxol-5-yl)thiazole:
Uniqueness
The uniqueness of 3-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-8-nitro-2H-chromen-2-one lies in its combined structural features, which confer a distinct set of chemical and biological properties. The presence of the nitro group, thiazole ring, and benzo[d][1,3]dioxole moiety in a single molecule allows for a wide range of interactions and reactivities, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-8-nitrochromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10N2O6S/c22-19-12(6-11-2-1-3-14(21(23)24)17(11)27-19)18-20-13(8-28-18)10-4-5-15-16(7-10)26-9-25-15/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKFMOUACHULST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C4=CC5=C(C(=CC=C5)[N+](=O)[O-])OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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